molecular formula C19H22N4O4S2 B2928555 N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide CAS No. 1207061-72-0

N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide

Cat. No. B2928555
CAS RN: 1207061-72-0
M. Wt: 434.53
InChI Key: YQOMAAMKPQDEKF-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide, also known as MPT0B390, is a novel small molecule compound that has shown promising potential in scientific research applications.

Scientific Research Applications

Antimicrobial Activity

This compound has shown promise in the field of antimicrobial research. A study has characterized a similar molecule, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), as an effective antimicrobial agent against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). The compound was observed to be taken up by microbial cells, leading to cell disruption and inhibition of DNA gyrase, a mechanism essential for bacterial DNA replication .

Anti-inflammatory Properties

Compounds with a thiazolyl cinnamamide structure have been synthesized and analyzed for their anti-inflammatory properties. These compounds, including derivatives of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides, have shown significant inhibition of COX-1 and COX-2 enzymes, which are key targets in the treatment of inflammation . The compound may share similar properties due to its structural similarities.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial activity , and anti-inflammatory properties . They have been shown to inhibit cyclooxygenases (COX-1, COX-2) enzymes , which play a crucial role in inflammation.

Mode of Action

Based on the activities of similar compounds, it can be inferred that it might interact with its targets (like cox enzymes) and inhibit their activity . This inhibition could lead to a decrease in the production of prostaglandins, which are key mediators of inflammation.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, given its potential inhibitory effects on COX enzymes . By inhibiting these enzymes, the compound could reduce the production of prostaglandins, thereby mitigating inflammation.

Result of Action

The molecular and cellular effects of the compound’s action would likely include a reduction in inflammation due to decreased production of prostaglandins . This could potentially alleviate symptoms in conditions where inflammation plays a key role.

properties

IUPAC Name

(E)-N-[4-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S2/c1-29(26,27)23-11-9-22(10-12-23)18(25)13-16-14-28-19(20-16)21-17(24)8-7-15-5-3-2-4-6-15/h2-8,14H,9-13H2,1H3,(H,20,21,24)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOMAAMKPQDEKF-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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